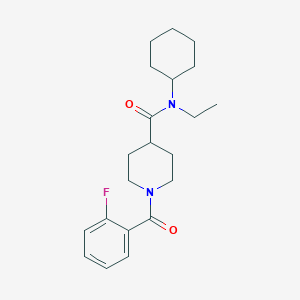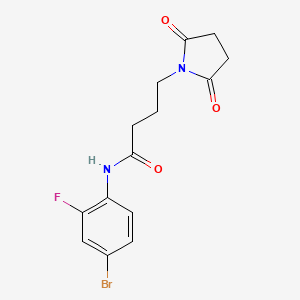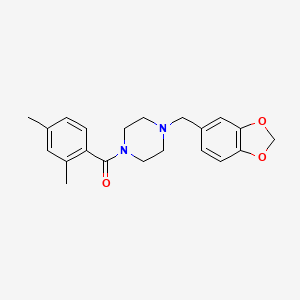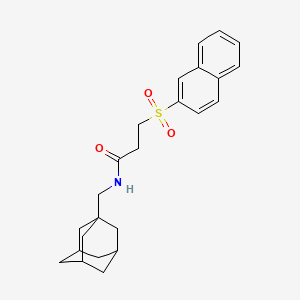![molecular formula C22H20N2O3S B4751710 N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4751710.png)
N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide
Overview
Description
N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase, a protein kinase that plays a critical role in mitotic spindle formation and chromosome segregation. MLN8054 has been shown to have potent anti-tumor activity in preclinical studies, and is currently being investigated as a potential cancer therapeutic.
Mechanism of Action
N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is a selective inhibitor of Aurora A kinase, which is a critical regulator of mitotic spindle formation and chromosome segregation. By inhibiting Aurora A kinase, N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide disrupts the normal progression of the cell cycle and induces cell death in cancer cells. The exact mechanism by which N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide exerts its anti-tumor activity is still being investigated, but it is believed to involve multiple pathways.
Biochemical and Physiological Effects:
N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting Aurora A kinase, N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been shown to induce DNA damage and inhibit DNA repair pathways. The compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In animal models, N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit tumor growth and metastasis, and to increase survival rates.
Advantages and Limitations for Lab Experiments
N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has several advantages as a tool compound for studying the role of Aurora A kinase in cancer. The compound is highly selective for Aurora A kinase, and does not inhibit other kinases at the concentrations used in most experiments. N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is also relatively easy to synthesize, and is commercially available from a number of suppliers. However, there are also some limitations to the use of N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide in lab experiments. The compound has relatively poor solubility in aqueous solutions, which can make it difficult to work with in some assays. In addition, N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has a relatively short half-life in vivo, which can make it challenging to achieve sustained inhibition of Aurora A kinase in animal models.
Future Directions
There are several potential future directions for research on N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide and its role in cancer. One area of interest is the development of combination therapies that include N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide and other anti-cancer agents. Another area of interest is the development of more potent and selective inhibitors of Aurora A kinase, which could have even greater anti-tumor activity. Finally, there is also interest in understanding the molecular mechanisms by which N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide exerts its anti-tumor effects, which could lead to the development of new therapeutic strategies for cancer.
Scientific Research Applications
N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer, where it has been shown to have potent anti-tumor activity. The compound has been tested in a variety of cancer cell lines and animal models, and has been shown to inhibit the growth of tumors in vivo. N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy for cancer.
properties
IUPAC Name |
N-(5-benzoyl-2-morpholin-4-ylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-21(16-5-2-1-3-6-16)17-8-9-19(24-10-12-27-13-11-24)18(15-17)23-22(26)20-7-4-14-28-20/h1-9,14-15H,10-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEYLGLUPKTNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-2-morpholin-4-ylphenyl)thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4751631.png)
![2-methyl-7-(2-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4751637.png)



![2-[(2,4-dichlorobenzyl)thio]-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4751658.png)
![N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide](/img/structure/B4751669.png)

![ethyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4751682.png)
![8-ethoxy-4,4-dimethyl-5-(3-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4751692.png)
![N-(2,3-dichlorophenyl)-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4751693.png)
![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B4751699.png)

